molecular formula C14H17NO4 B129916 2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid CAS No. 149353-71-9

2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid

Cat. No. B129916
M. Wt: 263.29 g/mol
InChI Key: WUVSWGUHNFPCCI-UHFFFAOYSA-N
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Description

2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid is a compound that is not directly mentioned in the provided papers, but it is related to the tert-butoxycarbonyl (Boc) protected compounds discussed. The Boc group is commonly used in organic synthesis to protect amines, particularly in the synthesis of peptides and amino acid derivatives . The isoindoline structure is a bicyclic system that is found in various bioactive compounds and pharmaceuticals.

Synthesis Analysis

The synthesis of related Boc-protected compounds involves various strategies, such as the use of modified Pictet-Spengler reactions to obtain high yields and enantiomeric excess , or the alkylation of N-(diphenylmethylene)glycine tert-butyl ester with pinacol (chloromethyl)boronate . These methods demonstrate the versatility and efficiency of synthesizing Boc-protected compounds, which could be applied to the synthesis of 2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid.

Molecular Structure Analysis

The molecular structure of Boc-protected compounds can be confirmed using various spectroscopic methods such as NMR, MS, FT-IR, and X-ray crystallography . For example, the crystal structure of a related compound, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate, was determined by X-ray single crystal diffraction, and its DFT-optimized structure matched the crystal structure .

Chemical Reactions Analysis

Boc-protected compounds can undergo various chemical reactions, including selective cleavage of the Boc group, which is a common step in peptide synthesis . The Boc group can be removed under acidic conditions without affecting other functional groups in the molecule. Additionally, these compounds can be used as intermediates in the synthesis of more complex molecules, such as dipeptides .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected compounds can be studied using computational methods such as DFT. These studies can reveal information about the molecular electrostatic potential and frontier molecular orbitals, which are important for understanding the reactivity and interactions of the compound . The solubility, melting point, and stability of these compounds can vary depending on the specific structure and substituents present.

Scientific Research Applications

Chemoselective Tert-butoxycarbonylation Reagent

A novel tert-butoxycarbonylation reagent, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), has been identified for its utility in the tert-butoxycarbonylation of acidic proton-containing substrates. This includes phenols, aromatic and aliphatic amine hydrochlorides, and aromatic carboxylic acids without the need for a base. The process is noted for its high yield and mild conditions, making it a valuable chemoselective tool in synthetic chemistry (Saito, Ouchi, & Takahata, 2006).

Synthesis of Unnatural Amino Acid Derivatives

The utility of 2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid derivatives in the synthesis of unnatural amino acid derivatives is highlighted through the creation of triazolylalanine analogues. This synthesis involves a novel tert-butyl 2-(1-oxoisoindolin-2-yl)acetate derivative alkylated with propargyl bromide, followed by click chemistry to produce an array of N-isoindolinyl-1,2,3-triazolylalanine derivatives (Patil & Luzzio, 2017).

Efficient Synthesis Approach

An efficient synthesis approach has been developed for the spirocyclic oxindole analogue 1'-(tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid. This methodology includes key steps such as dianion alkylation and cyclization, demonstrating the chemical versatility and potential of isoindoline derivatives in complex molecule synthesis (Teng, Zhang, & Mendonça, 2006).

Catalytic Asymmetric Acylation

The catalytic asymmetric acylation of alcohols using a chiral 1,2-diamine derived from (S)-proline highlights another application, demonstrating the compound's utility in achieving enantioselective synthesis. This process utilizes tert-butoxycarbonyl-protected compounds as precursors, showcasing the role of isoindoline derivatives in the preparation of chiral molecules (Terakado & Oriyama, 2006).

Improved Synthetic Methods

An improved synthetic method has been reported for (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, employing a modified Pictet-Spengler reaction. This method allows for high yield and minimal racemization, improving the enantiomeric excess of the final product and demonstrating the precision achievable in synthesizing isoindoline derivatives (Liu, Thomas, Brieaddy, Berrang, & Carroll, 2008).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydroisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-7-10-5-4-9(12(16)17)6-11(10)8-15/h4-6H,7-8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVSWGUHNFPCCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80586079
Record name 2-(tert-Butoxycarbonyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid

CAS RN

149353-71-9
Record name 2-(tert-Butoxycarbonyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of N-t-butoxycarbonyl-5-methoxycarbonylisoindoline (D12) (2.11 g) in MeOH (10 ml) was treated with 1M NaOH and heated at 60° C. for 1 h. The mixture was cooled to rt and the MeOH evaporated. The aqueous was washed with diethyl ether (2×20 ml), then acidified with 5% citric acid solution and extracted with diethyl ether (2×20 ml). The combined extracts were washed with water (2×20 ml), brine (20 ml), dried (MgSO4) and evaporated to give the title compound (D13) (1.47 g). MS electrospray (+ion) 264 (MH+). 1H NMR δ (CDCl3): 8.02 (2H, m), 7.35 (1H, m), 4.75 (2H, s), 4.71 (2H, s), 1.53 (9H, s).
Quantity
2.11 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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